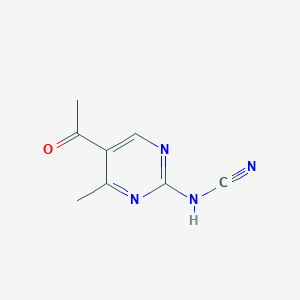

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a pyrimidine derivative that has shown immense potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. It has the molecular formula C8H8N4O .

Synthesis Analysis

The synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide has been reported in several studies . An alternative novel one-pot reaction methodology for the synthesis of this compound was described, which also involved its crystallization and crystallographic investigation . Cyanamide chemistry, including the application of alkyl and aryl substituted cyanamides in synthetic chemistry, has diversified multi-fold in recent years .

Molecular Structure Analysis

The molecular structure of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Chemical Reactions Analysis

The chemistry of cyanamides, including (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, has been detailed in various studies. Their application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry, has been discussed .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry Applications

Research has identified compounds structurally related to "(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide" as potential enzyme inhibitors with significant medicinal chemistry applications. For instance, novel tetrakis–phthalocyanines bearing pyrimidine derivatives have shown effective inhibition of acetylcholinesterase enzyme, suggesting potential for treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (Günsel et al., 2021). Additionally, compounds containing pyrimidine moieties have been explored for their anticancer properties, providing a foundation for developing new therapeutic agents (Rahmouni et al., 2016).

Agricultural Chemistry and Insecticide Development

In the realm of agricultural chemistry, N-hetaryl-[2(1H)-pyridinylidene]cyanamides, inspired by pyrimidine structures, have been identified as a new class of systemic insecticides. These compounds exhibit excellent aphicidal activity and offer a promising approach for protecting crops against pests while having a better risk profile for bee pollinators compared to current nAChR modulators used in seed treatments (Jeschke et al., 2022).

Antiviral Research

The synthesis and evaluation of pyrimidine derivatives have also played a crucial role in antiviral research. For example, studies on methylenecyclopropane analogues of nucleosides, which include pyrimidine moieties, have demonstrated significant activity against human cytomegalovirus, offering insights into the development of new antiviral drugs (Zhou et al., 2004).

Mechanism of Action

Target of action

The primary targets of this compound are currently unknown .Mode of action

The specific interactions between this compound and its targets are not documented .Biochemical pathways

The biochemical pathways affected by this compound are not specified .Pharmacokinetics

Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available .Result of action

The molecular and cellular effects of this compound’s action are not documented .Action environment

There’s no available information on how environmental factors influence this compound’s action, efficacy, and stability .properties

IUPAC Name |

(5-acetyl-4-methylpyrimidin-2-yl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-10-8(12-5)11-4-9/h3H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKIIRULHUHYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)

![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2979742.png)

![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)